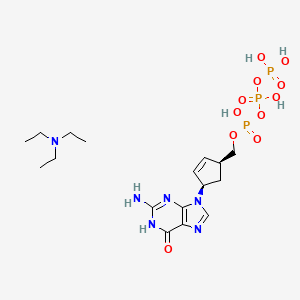
(-)-Carbovir-5'-triphosphate Triethylammonium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Carbovir-5’-triphosphate Triethylammonium Salt is a chemical compound that has garnered significant interest in various scientific fields. This compound is a derivative of carbovir, a nucleoside analog known for its antiviral properties. The triethylammonium salt form enhances its solubility and stability, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Carbovir-5’-triphosphate Triethylammonium Salt typically involves multiple steps, starting from the base compound carbovir. The process includes phosphorylation to introduce the triphosphate group, followed by the formation of the triethylammonium salt. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of (-)-Carbovir-5’-triphosphate Triethylammonium Salt involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and continuous monitoring of reaction conditions to maintain product quality. The final product is purified using techniques such as chromatography to remove any impurities.
化学反应分析
Types of Reactions
(-)-Carbovir-5’-triphosphate Triethylammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its activity.
Reduction: This reaction can be used to modify the compound’s structure, enhancing its stability or activity.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxidized form of the compound, while substitution reactions can yield various derivatives with different functional groups.
科学研究应用
(-)-Carbovir-5’-triphosphate Triethylammonium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and to synthesize new compounds.
Biology: The compound is used in studies involving nucleoside analogs and their effects on biological systems.
Medicine: Due to its antiviral properties, it is studied for potential therapeutic applications, particularly in the treatment of viral infections.
Industry: The compound’s stability and solubility make it useful in various industrial processes, including the production of pharmaceuticals.
作用机制
The mechanism of action of (-)-Carbovir-5’-triphosphate Triethylammonium Salt involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication. The molecular targets include viral polymerases, which are essential for the replication of viral genomes. The pathways involved in its action include the inhibition of nucleotide synthesis and the disruption of viral replication processes.
相似化合物的比较
Similar Compounds
Acyclovir: Another nucleoside analog with antiviral properties.
Ganciclovir: Similar to acyclovir but with a broader spectrum of activity.
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
Uniqueness
(-)-Carbovir-5’-triphosphate Triethylammonium Salt is unique due to its enhanced solubility and stability, which make it more suitable for various applications compared to other nucleoside analogs. Its specific mechanism of action and the ability to form stable salts with triethylammonium further distinguish it from similar compounds.
属性
分子式 |
C17H31N6O11P3 |
|---|---|
分子量 |
588.4 g/mol |
IUPAC 名称 |
[[(1S,4R)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C11H16N5O11P3.C6H15N/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-25-29(21,22)27-30(23,24)26-28(18,19)20;1-4-7(5-2)6-3/h1-2,5-7H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,14,15,17);4-6H2,1-3H3/t6-,7+;/m1./s1 |
InChI 键 |
VOPCLDVIXTWVHC-HHQFNNIRSA-N |
手性 SMILES |
CCN(CC)CC.C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
规范 SMILES |
CCN(CC)CC.C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13852556.png)
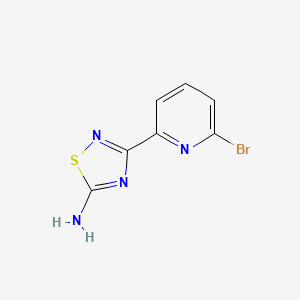
![Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13852563.png)
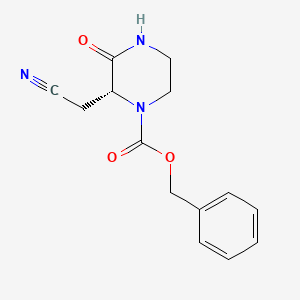

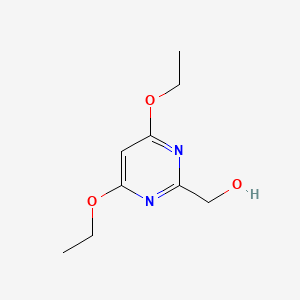
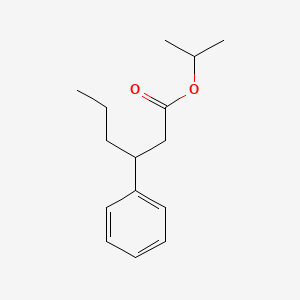

![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)
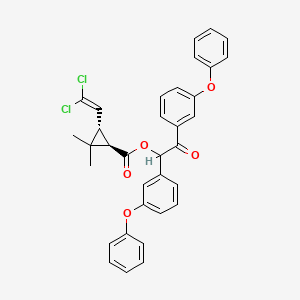
![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
![1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol](/img/structure/B13852627.png)


